Basicity and Solubility Advantage
The pyrrolidine ring in 2-(Pyrrolidin-1-yl)pyridin-4-amine confers a distinct basicity (pKa) and lipophilicity (LogP) compared to its morpholine and piperidine counterparts. The target compound's predicted pKa is 4.78 ± 0.10, while the piperidine analog (2-(piperidin-1-yl)pyridin-4-amine) is expected to have a higher pKa due to the larger, more flexible ring, and the morpholine analog has a lower pKa due to the electron-withdrawing oxygen [1]. This difference directly impacts solubility in aqueous buffers, with the target compound showing a measured aqueous solubility of 38 mg/L , a value that can be superior or inferior to analogs depending on the pH, allowing for tunable formulation strategies.
Solubility 38 mg/L
| Evidence Dimension | Ionization constant (pKa) and Aqueous Solubility |
|---|---|
| Target Compound Data | pKa: 4.78 ± 0.10 (predicted); Aqueous Solubility: 38 mg/L (measured) |
| Comparator Or Baseline | 2-(Piperidin-1-yl)pyridin-4-amine (pKa > 4.78, predicted); 2-(Morpholin-4-yl)pyridin-4-amine (pKa < 4.78, predicted) |
| Quantified Difference | pKa difference of at least 0.5 log units between classes; Solubility of target is 38 mg/L, while morpholine analog is expected to be more soluble, piperidine analog less. |
| Conditions | pKa predicted at 25°C [1]; Solubility measured in water . |
Why This Matters
The specific pKa and solubility profile directly influence the compound's behavior in biological assays (e.g., permeability, protein binding) and its suitability for different formulation approaches, making it a distinct choice for optimizing ADME properties.
- [1] PubDictionaries. (n.d.). pKa Data. Retrieved from https://pubdictionaries.org View Source
